Cas no 1472015-39-6 (1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)

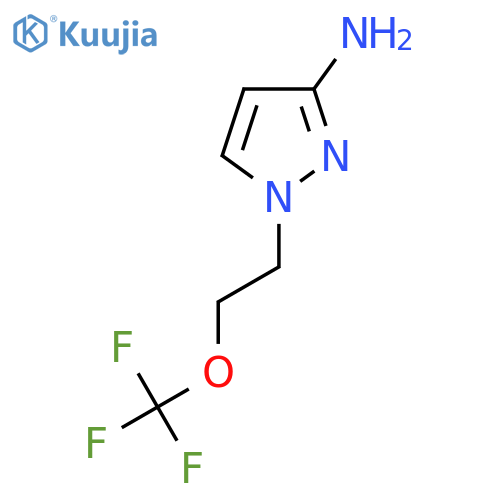

1472015-39-6 structure

商品名:1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine

1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine

- 1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine

- 1472015-39-6

- AKOS015144865

- EN300-1108043

-

- インチ: 1S/C6H8F3N3O/c7-6(8,9)13-4-3-12-2-1-5(10)11-12/h1-2H,3-4H2,(H2,10,11)

- InChIKey: AAOBCTXEYGOMMV-UHFFFAOYSA-N

- ほほえんだ: FC(OCCN1C=CC(N)=N1)(F)F

計算された属性

- せいみつぶんしりょう: 195.06194637g/mol

- どういたいしつりょう: 195.06194637g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 53.1Ų

1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1108043-2.5g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 95% | 2.5g |

$2211.0 | 2023-10-27 | |

| Enamine | EN300-1108043-0.1g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1108043-0.5g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1108043-1.0g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 1g |

$1500.0 | 2023-05-27 | ||

| Enamine | EN300-1108043-5.0g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 5g |

$4349.0 | 2023-05-27 | ||

| Enamine | EN300-1108043-5g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 95% | 5g |

$3273.0 | 2023-10-27 | |

| Enamine | EN300-1108043-10g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 95% | 10g |

$4852.0 | 2023-10-27 | |

| Enamine | EN300-1108043-0.05g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 95% | 0.05g |

$948.0 | 2023-10-27 | |

| Enamine | EN300-1108043-0.25g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 95% | 0.25g |

$1038.0 | 2023-10-27 | |

| Enamine | EN300-1108043-10.0g |

1-[2-(trifluoromethoxy)ethyl]-1H-pyrazol-3-amine |

1472015-39-6 | 10g |

$6450.0 | 2023-05-27 |

1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1472015-39-6 (1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量